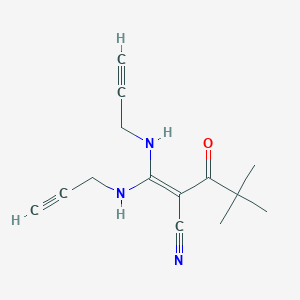
2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile, identified by its CAS number 1024308-96-0, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A dimethylpropanoyl moiety
- Two prop-2-ynylamino groups attached to a prop-2-enenitrile backbone
This unique configuration may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential areas of activity:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the nitrile group and amino functionalities may enhance interactions with microbial enzymes or membranes.
- Anticancer Potential : Some derivatives of compounds with similar backbones have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.
- Neurotransmission Modulation : Compounds containing amino groups can influence neurotransmitter systems. There is evidence suggesting that modifications in similar compounds affect cholinergic transmission, which could be relevant for neurological applications.
Antimicrobial Studies
A study focusing on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a range of concentrations and noted the minimum inhibitory concentration (MIC) values, which were promising for further development into therapeutic agents.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
In vitro assays conducted on cancer cell lines such as HeLa and MCF7 revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range. The proposed mechanism involved the inhibition of key signaling pathways associated with cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5 | Apoptosis induction |
| MCF7 | 8 | Cell cycle arrest |
Mechanistic Insights
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The nitrile group may interact with active sites on enzymes, inhibiting their function.
- Receptor Interaction : The amino groups might enhance binding affinity to neurotransmitter receptors.
Eigenschaften
IUPAC Name |
2-[bis(prop-2-ynylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-6-8-16-13(17-9-7-2)11(10-15)12(18)14(3,4)5/h1-2,16-17H,8-9H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEJBZQPXOGZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=C(NCC#C)NCC#C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













